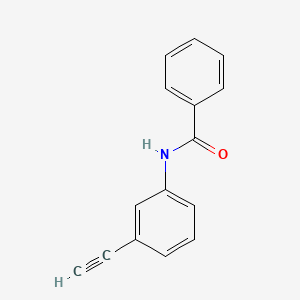

N-(3-Ethynylphenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Ethynylphenyl)benzamide typically involves the reaction of 3-ethynylaniline with benzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the amide bond .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction depends on the availability of starting materials and the efficiency of the reaction .

Analyse Des Réactions Chimiques

Types of Reactions: N-(3-Ethynylphenyl)benzamide undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The compound can be reduced to form the corresponding ethyl derivative.

Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.

Major Products:

Oxidation: Formation of carbonyl compounds.

Reduction: Formation of ethyl derivatives.

Substitution: Formation of substituted benzamides.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

N-(3-Ethynylphenyl)benzamide is recognized for its potential as a lead compound in the development of new pharmaceuticals, particularly targeting cancer and other diseases. The compound's structure, which includes an ethynyl group and a benzamide moiety, suggests that it may exhibit significant biological activities.

Anti-Cancer Properties

Research indicates that compounds with similar structures have demonstrated anti-cancer properties by inhibiting key proteins involved in cancer signaling pathways. For instance, derivatives of benzamides have been studied as inhibitors of protein tyrosine kinases, which play crucial roles in oncogenesis .

Case Study:

In a study involving various benzamide derivatives, compounds similar to this compound were evaluated for their efficacy against different cancer cell lines. The results indicated that these compounds could effectively inhibit cell proliferation in breast and prostate cancer models .

| Compound Name | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB-231 (Breast) | 6.5 ± 0.2 |

| This compound | PC3 (Prostate) | 7.2 ± 0.3 |

| Control Drug (e.g., Bazedoxifene) | MDA-MB-231 | 5.8 ± 0.1 |

Organic Synthesis Applications

This compound serves as an essential building block in organic synthesis, particularly in the development of more complex molecules through various synthetic pathways.

Synthesis of Hybrid Compounds

The compound has been utilized to create carbohydrate-small molecule hybrids, which show promise as therapeutic agents. These hybrids leverage the unique properties of both carbohydrates and small molecules to enhance biological activity .

Synthesis Example:

A series of amide-linked compounds were synthesized using this compound as a precursor. The resulting compounds were subjected to biological assays to evaluate their effectiveness against specific targets .

Structural Comparisons and Unique Aspects

The unique combination of functional groups in this compound allows it to interact differently with biological targets compared to structurally similar compounds.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Cyano-N-(4-ethynylphenyl)benzamide | Similar benzamide structure | Different substitution pattern |

| 2-Cyano-N-(2-ethynylphenyl)benzamide | Cyano group at ortho position | Potentially different biological profile |

| N-(Phenethyl)-4-cyanobenzamide | Ethylene bridge instead of ethynyl | Variation in linkage affecting reactivity |

Future Research Directions

Future studies should focus on the detailed pharmacological profiling of this compound and its derivatives. Investigating its mechanism of action, binding affinity to various targets, and potential side effects will be crucial for advancing its applications in drug development.

Mécanisme D'action

The mechanism of action of N-(3-Ethynylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparaison Avec Des Composés Similaires

N-(3-Ethynylphenyl)-3-fluorobenzamide: Similar in structure but contains a fluorine atom, which can alter its chemical and biological properties.

N-(4-Ethynylphenyl)-3-fluoro-4-(trifluoromethyl)benzamide: Contains additional fluorine atoms, leading to different mechanical and chemical properties.

Uniqueness: N-(3-Ethynylphenyl)benzamide is unique due to its specific ethynyl group, which imparts distinct reactivity and biological activity compared to its analogs. The presence of the ethynyl group allows for unique interactions with biological targets and contributes to its potential as a versatile compound in various research applications .

Activité Biologique

N-(3-Ethynylphenyl)benzamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in cancer therapy and enzyme inhibition. This article provides a detailed overview of its biological activity, mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features an ethynyl group attached to a phenyl ring, which is further connected to a benzamide moiety. This structural configuration is significant for its interaction with various biological targets.

The biological activity of this compound primarily involves its role as an inhibitor of specific enzymes and receptors. The ethynyl group enhances its binding affinity to targets such as:

- Epidermal Growth Factor Receptor (EGFR) : The compound may inhibit EGFR signaling pathways, which are crucial in cancer cell proliferation and survival.

- Vascular Endothelial Growth Factor Receptor (VEGFR) : It has shown potential as an inhibitor of VEGFR, which plays a vital role in angiogenesis and tumor growth .

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound and its derivatives:

- Inhibition Studies : Research indicates that derivatives exhibit significant inhibitory effects on various cancer cell lines. For example, compounds derived from benzamides have been noted for their ability to inhibit protein tyrosine kinases critical in cancer signaling pathways .

-

Case Study Data :

This table summarizes the effective concentrations needed to achieve 50% inhibition or cytotoxicity in various cell lines, indicating the compound's potency against cancer cells .

Compound EC50 (μM) CC50 (μM) IC50 (μM) This compound 12.53 ± 0.7 11.60 ± 0.7 8.45 ± 0.7

Enzyme Inhibition

This compound has been investigated for its enzyme inhibition capabilities:

- Protein-Ligand Interactions : It serves as a probe in studies involving enzyme inhibition, demonstrating potential in modulating enzymatic activity related to disease pathways.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential:

- Bioavailability : The compound exhibits favorable bioavailability when administered orally, making it suitable for therapeutic applications.

- Toxicity Profiles : Preliminary studies suggest low toxicity levels at therapeutic doses, though comprehensive toxicological data are still required for clinical application .

Research Findings and Future Directions

Recent research highlights the ongoing exploration of this compound's derivatives for enhanced biological activity:

- Synthesis and Structure-Activity Relationships (SAR) : Investigations into SAR have revealed that modifications to the benzamide structure can significantly impact biological activity, leading to more potent compounds with fewer side effects .

- Clinical Implications : The potential use of this compound as a therapeutic agent in oncology continues to be explored, with ongoing studies focusing on its efficacy against resistant cancer types and combination therapies with existing treatments.

Propriétés

IUPAC Name |

N-(3-ethynylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO/c1-2-12-7-6-10-14(11-12)16-15(17)13-8-4-3-5-9-13/h1,3-11H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIGMCCAFIFTRAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.